(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride
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Overview
Description
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride is a chemical compound with the molecular formula C17H17ClN2O. It is known for its unique structure, which includes both aniline and phenylimino groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Phenylimino-2,4-pentadienylidene)aniline hydrochloride
- 2-Hydroxyglutacondianil hydrochloride
- N-(5-Phenylamino-2,4-pentadienylidene)aniline hydrochloride
Uniqueness
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride is unique due to its hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules .
Properties
IUPAC Name |
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHEZGIQUDBPG-YYHYJIDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C(/C=NC2=CC=CC=C2)\O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17315-76-3 |
Source
|
Record name | NSC93977 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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